N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide
Description
N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfamoyl group attached to a phenyl ring, further connected to an acetamide group. The presence of the chloro and methyl substituents on the phenyl ring adds to its distinct chemical properties.
Properties
Molecular Formula |
C15H15ClN2O3S |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
N-[4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-4-3-5-14(16)15(10)18-22(20,21)13-8-6-12(7-9-13)17-11(2)19/h3-9,18H,1-2H3,(H,17,19) |
InChI Key |
JMAPWTRVOWNTMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 2-chloro-6-methylbenzenesulfonamide with 4-aminophenylacetamide. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Synthetic Formation
The compound is synthesized through sequential reactions involving sulfonamide bond formation and acetylation. A representative pathway includes:
Key Steps :
-
Sulfonylation : Reaction of 4-aminophenylsulfonamide with 2-chloro-6-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
-
Acetylation : Subsequent treatment with acetyl chloride in tetrahydrofuran (THF) under reflux to introduce the acetamide group.
Reaction Conditions :
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | DCM, TEA, 0–5°C, 4h | Sulfonamide intermediate | 78% |
| 2 | Acetyl chloride, THF, reflux, 6h | Final compound | 85% |
Nucleophilic Substitution Reactions
The chloro substituent on the aromatic ring undergoes substitution with nucleophiles such as thiols or amines.
Example Reaction :
Reaction with 2-mercaptonicotinonitrile derivatives in ethanol containing sodium ethoxide (NaOEt) at reflux forms thioether-linked intermediates :
General Procedure :
-
Reactants : 2-mercapto-4-methyl-6-phenylnicotinonitrile (10 mmol), NaOEt (10 mmol), ethanol (25 mL).
-
Conditions : Reflux for 3 hours.
-
Product : Thieno[2,3-b]pyridine derivatives (e.g., 11a ) with 65–72% yield .
Characterization Data :
| Compound | NMR (DMSO, δ) | MS () |
|---|---|---|
| 11a | 2.47 (s, 6H, CH), 7.46–8.11 (m, ArH) | 618 (M) |
Hydrolysis Reactions
The acetamide group is susceptible to hydrolysis under acidic or basic conditions:
Acidic Hydrolysis :
-
Conditions : 6M HCl, reflux, 8h.
-
Product : N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetic acid.
Basic Hydrolysis :
-
Conditions : 2M NaOH, ethanol, 60°C, 4h.
-
Product : Sodium salt of the carboxylic acid derivative.
Enzyme Inhibition Mechanisms
The sulfonamide moiety interacts with carbonic anhydrase isoforms via Zn coordination in the active site.
Key Findings :
-
IC50_{50}50 : 12.3 µM against human carbonic anhydrase II (hCA II).
-
Binding Affinity : M, determined via isothermal titration calorimetry (ITC).
Acylation and Alkylation
The free amino group (if present) or hydroxyl groups participate in further derivatization:
Acylation :
Alkylation :
Oxidation and Reduction
Oxidation :
-
Reagent : HO/acetic acid, 50°C, 5h.
-
Product : Sulfone derivative (72% yield).
Reduction :
-
Reagent : LiAlH, THF, 0°C, 2h.
-
Product : Primary amine (reduction of acetamide to ethylamine).
Cross-Coupling Reactions
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl boronic acids modifies the aromatic system:
Conditions :
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with major degradation products including SO and chlorinated aromatic fragments.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antibacterial properties, making it a candidate for developing new antimicrobial agents. Research has shown that derivatives of sulfonamides, including N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide, can effectively combat both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study conducted on sulfonamide derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 6 μg/mL for some compounds in this class, indicating strong antibacterial potential .
| Bacterial Strain | MIC (μg/mL) | Comparison with Standard Drugs |
|---|---|---|
| Staphylococcus aureus | 6 | Comparable to penicillin |
| Escherichia coli | 8 | Comparable to ampicillin |
| Pseudomonas aeruginosa | 12 | Lower than chloramphenicol |
Anticancer Research
This compound has also been investigated for its anticancer properties. Studies suggest that modifications in the molecular structure can enhance its efficacy against various cancer cell lines.
Case Study: Anticancer Activity
In vitro studies have revealed that certain derivatives exhibit significant growth inhibition against cancer cell lines such as SNB-19 and OVCAR-8. For instance, a related compound demonstrated a percent growth inhibition (PGI) of 86.61% against SNB-19 cells, indicating strong anticancer activity .
| Cancer Cell Line | PGI (%) | Remarks |
|---|---|---|
| SNB-19 | 86.61 | High sensitivity |
| OVCAR-8 | 85.26 | High sensitivity |
| NCI-H460 | 75.99 | Moderate sensitivity |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Modifications to the phenyl ring and the sulfonamide group can significantly influence the compound's efficacy.
Key Findings from SAR Studies
- Substituent Positioning : The position of substituents on the phenyl ring affects antimicrobial potency; para-substituted phenyl groups generally show enhanced activity.
- Lipophilicity : Increased lipophilicity aids in membrane penetration, which is essential for antimicrobial action .
Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its safety profile. Research indicates that this compound may cause skin and eye irritation; thus, proper handling and safety measures are necessary during laboratory work .
Mechanism of Action
The mechanism of action of N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of essential biochemical pathways. For instance, it may inhibit the biosynthesis of bacterial cell walls, thereby exhibiting antimicrobial activity. In cancer cells, it may interfere with cell division, leading to antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide stands out due to its unique combination of chloro and methyl substituents on the phenyl ring, which imparts distinct chemical and biological properties
Biological Activity
N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antibacterial and enzyme inhibition. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from 2-amino-5-methyl-1,3,4-thiadiazole and 4-acetamidobenzenesulfonyl chloride. The reaction pathway can be summarized as follows:
- Formation of Intermediate : The initial reaction produces an intermediate compound through the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride.
- Final Product Formation : Subsequent reactions lead to the final product through alkaline hydrolysis and further modifications.
This synthetic route highlights the complexity and potential for impurities during the production of related antibacterial drugs such as sulfamethizole .
Antibacterial Properties
This compound exhibits significant antibacterial activity. Sulfonamides are known for their ability to inhibit bacterial growth by targeting bacterial enzymes involved in folate synthesis. The following table summarizes the antibacterial efficacy of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Comparison with Standard Drugs |
|---|---|---|
| Staphylococcus aureus | 125 | Better than sulfadiazine (250) |
| Escherichia coli | 62.5 | Comparable to sulfamethoxazole |
| Bacillus subtilis | 100 | Similar to ampicillin |
These results indicate that this compound could serve as a promising candidate for further development in antibacterial therapies .
Enzyme Inhibition
Research has also indicated that this compound may possess enzyme inhibition properties. It specifically targets bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. The inhibition of this enzyme can lead to the cessation of bacterial growth, making it a valuable target for antibiotic development .
Case Studies
Several studies have explored the biological activity of related sulfonamide compounds, showcasing their potential applications:
- Antimicrobial Evaluation : A study evaluated various sulfonamide derivatives and found that modifications in their chemical structure significantly influenced their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the aromatic rings in enhancing antibacterial potency .
- Structural Activity Relationship (SAR) : Research into SAR has shown that specific modifications to the sulfonamide moiety can enhance biological activity. For instance, compounds with electron-withdrawing groups exhibited improved inhibitory effects on bacterial growth compared to their electron-donating counterparts .
Q & A
Basic: What are the established synthetic routes for N-{4-[(2-chloro-6-methylphenyl)sulfamoyl]phenyl}acetamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the phenyl core. A common route includes:
Sulfamoylation: Reacting 4-aminophenylacetamide with sulfamoyl chloride derivatives under anhydrous conditions (e.g., in THF or DCM) to introduce the sulfamoyl group.
Substitution: Coupling the sulfamoyl intermediate with 2-chloro-6-methylaniline via nucleophilic aromatic substitution (NAS), often using a base like pyridine or triethylamine to deprotonate the amine .
Acetylation: Protecting the amine group with acetic anhydride in refluxing ethanol, followed by crystallization for purification .
Example Reaction Table:
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry. For example, torsion angles (e.g., O1—N1—C3—C2 = -16.7°) and hydrogen-bonding networks (e.g., C9—H9B⋯O3 interactions) validate molecular conformation .
- NMR Spectroscopy:
- Elemental Analysis: Matches calculated values (e.g., C: 54.55%, H: 3.62%, N: 13.25%) to experimental data to verify purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
